molecular formula C6H12N2O2 B556564 4-Aminopiperidine-4-carboxylic acid CAS No. 40951-39-1

4-Aminopiperidine-4-carboxylic acid

Cat. No. B556564
CAS RN: 40951-39-1
M. Wt: 144.17 g/mol
InChI Key: KHABBYNLBYZCKP-UHFFFAOYSA-N
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Description

4-Aminopiperidine-4-carboxylic acid is a nonprotonated, acidic, organic compound . It is the synthetic precursor to 4-amino piperidines that are synthesized using malonic acid and tripeptides . It is also known by other names such as 4-Amino-piperidine-4-carboxylic acid and 4-AMINO-4-PIPERIDINECARBOXYLIC ACID .


Synthesis Analysis

A two-step sequence involving an Ugi four-component reaction was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives . This strategy has led to the successful preparation of two drugs carfentanil and remifentanil in shorter times and better yields than previously described methods .


Molecular Structure Analysis

The molecular formula of 4-Aminopiperidine-4-carboxylic acid is C6H12N2O2 . The IUPAC name is 4-aminopiperidine-4-carboxylic acid . The InChI is InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminopiperidine-4-carboxylic acid is 144.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The exact mass is 144.089877630 g/mol .

Scientific Research Applications

Enhancing Chemical Stability of Antimicrobial Peptides

  • Scientific Field : Biochemistry and Microbiology .
  • Application Summary : 4-Aminopiperidine-4-carboxylic acid (Api) is used to enhance the chemical stability of antimicrobial peptides (AMPs), which are promising next-generation therapeutics to combat infectious diseases .
  • Methods of Application : In this study, derivatives of a peptide called 17KKV-Aib were designed and synthesized, replacing Lys residues with Api . The impact of Api substitution on the secondary structure, antimicrobial activity, hemolytic activity, and resistance to digestive enzymes was investigated .

Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : The unnatural amino acid moiety, 4-aminopiperidine-4-carboxylic acid, was found to be crucial for the activity of the kappa opioid agonist .
  • Methods of Application : The structure-activity relationship (SAR) studies by Cara Therapeutics disclosed that replacing the 4-aminopiperidine-4-carboxylic acid with proline led to a decrease in KOR activity .
  • Results or Outcomes : The KOR EC 50 value for difelikefalin was significantly affected by the replacement of 4-aminopiperidine-4-carboxylic acid with proline .

Synthesis of Carfentanil and Remifentanil

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : 4-Aminopiperidine-4-carboxylic acid is used in the synthesis of carfentanil and remifentanil, which are potent synthetic opioids .
  • Methods of Application : A two-step sequence involving an Ugi four-component reaction was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives .
  • Results or Outcomes : The Ugi reaction proved to be a good alternative method that uses the same ketone precursors for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives .

Preparation of Water-Soluble Highly Helical Peptides

  • Scientific Field : Biochemistry .
  • Application Summary : 4-Aminopiperidine-4-carboxylic acid is used for the preparation of water-soluble highly helical peptides .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Anticancer Applications

  • Scientific Field : Pharmacology .
  • Application Summary : Piperidine, a heterocyclic moiety with the molecular formula (CH2)5NH, is one of the most important synthetic medicinal blocks for drugs construction. Piperidine-containing compounds, including 4-Aminopiperidine-4-carboxylic acid, have shown potential clinical activity against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer when treated alone or in combination with some novel drugs .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Preparation of Water-Soluble Highly Helical Peptides

  • Scientific Field : Biochemistry .
  • Application Summary : 4-Aminopiperidine-4-carboxylic acid is used for the preparation of water-soluble highly helical peptides .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety data sheet for 4-Aminopiperidine-4-carboxylic acid suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance is advised .

Future Directions

4-Aminopiperidine-4-carboxylic acid has been used in the design of peptidomimetics . It has been found to enhance the helical structure stability and water solubility of peptides . Therefore, it could be used in the development of new biologically active molecules and new materials in the future .

properties

IUPAC Name

4-aminopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABBYNLBYZCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363851
Record name 4-Aminopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidine-4-carboxylic acid

CAS RN

40951-39-1
Record name 4-Aminopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
J Cho, M Tanaka, S Sato, K Kinbara… - Journal of the American …, 2010 - ACS Publications
… In conclusion, we have demonstrated that oligomeric 4-aminopiperidine-4-carboxylic acid (Api n ) is the first basic peptide that adopts a helical conformation only in acidic media. When …
Number of citations: 33 pubs.acs.org
S Malaquin, M Jida, JC Gesquiere, R Deprez-Poulain… - Tetrahedron …, 2010 - Elsevier
… A two-step sequence involving an Ugi four-component reaction was developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This strategy has led to the …
Number of citations: 46 www.sciencedirect.com
SU Kang, WJ Choi, S Oishi, K Lee… - Journal of medicinal …, 2007 - ACS Publications
… Starting from a previously reported Ac 6 c-containing tripeptide inhibitor, 5 replacement of the Ac 6 c residue with 4-aminopiperidine-4-carboxylic acid (Apc) 6 and elaboration at the …
Number of citations: 11 pubs.acs.org
M Oba, M Tanaka, Y Takano, H Suemune - Tetrahedron, 2005 - Elsevier
… By using amines, it is possible to synthesize various 1-substituted 4-aminopiperidine-4-carboxylic acid derivatives. In particular, this strategy can be applied to the synthesis of optically …
Number of citations: 19 www.sciencedirect.com
CL Wysong, TS Yokum, GA Morales… - The Journal of …, 1996 - ACS Publications
… We have designed an achiral “cationic” RRAA, 4-aminopiperidine-4-carboxylic acid (2, H-… of NR-Fmoc-Nγ-Boc-protected 4-aminopiperidine-4-carboxylic acid [Fmoc-Pip (Boc)-OH, 3] …
Number of citations: 91 pubs.acs.org
JC Pelletier, V Velvadapu, ME McDonnell, JE Wrobel… - Tetrahedron letters, 2014 - Elsevier
… %) if there is conformational bias to further promote the intramolecular reaction such as for the 2-aminobenzothiazole amides derived from proline or 4-aminopiperidine-4-carboxylic acid…
Number of citations: 3 www.sciencedirect.com
趙埈一 - 2011 - ci.nii.ac.jp
CiNii 博士論文 - Design of novel pH-responsive helical motifs using 4-aminopiperidine-4-carboxylic acid … Design of novel pH-responsive helical motifs using 4-aminopiperidine-4-carboxylic …
Number of citations: 2 ci.nii.ac.jp
CL Wysong, MK Thalji, TA Labbe… - Peptides Frontiers of …, 2002 - Springer
… We envision the lysine-like 4-aminopiperidine-4-carboxylic acid (Api) as a prototypical polar[2]. To study the effects of chirality on peptide secondary structure we have developed a …
Number of citations: 2 link.springer.com
CL Wysong, MK Thalji, TA Labbe… - Peptides Frontiers of …, 1999 - books.google.com
… We envision the lysine-like 4-aminopiperidine-4-carboxylic acid (Api) as a prototypical polar [2]. To study the effects of chirality on peptide secondary structure we have developed a …
Number of citations: 2 books.google.com
M De Zotti, I Guryanov, T Tennikova, M Bhattacharya… - researchgate.net
… In order to increase water solubility, we introduced lysine or 4-aminopiperidine-4-carboxylic acid (Api) residues into the trichogin sequence at different positions (Table 1). …
Number of citations: 2 www.researchgate.net

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